4-(4-Carbazol-9-ylbut-2-ynyl)morpholine
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Description
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is the lysosomal pH . Lysosomal pH is an important modulator for many cellular processes . An agent that is capable of regulating lysosomal pH may find a wide range of potential applications in the field of biomedicine .
Mode of Action
This compound interacts with its targets by efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of lysosomal pH . By disrupting the homeostasis of lysosomal pH, this compound can influence various cellular processes that are modulated by lysosomal pH .
Pharmacokinetics
Its ability to facilitate the transmembrane transport of chloride anions suggests that it may have unique adme properties
Result of Action
The result of the action of this compound is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which may have significant effects on cellular processes.
Action Environment
The action environment of this compound is primarily within the lysosome, where it disrupts pH homeostasis . Environmental factors that influence lysosomal pH could potentially affect the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-(4-carbazol-9-ylbut-2-ynyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21/h1-4,7-10H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZWQRQOHGSIJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.